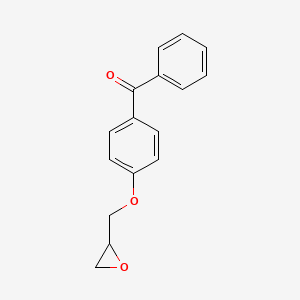
2-(4-Benzoylphenoxymethyl)oxirane
Cat. No. B1269495
Key on ui cas rn:
19533-07-4
M. Wt: 254.28 g/mol
InChI Key: LJRIZGQRKVWXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09296835B2
Procedure details


4-Hydroxybenzophenone (10.0 g; 50.5 mmol) was dissolved in epichlorohydrine (50 mL). Tetraethylammonium bromide (0.1 g; 0.48 mmol) was added and the reaction mixture was heated to 100° C. for 30 h under reflux. Near quantitative conversion of the starting material was confirmed by TLC. The reaction mixture was cooled to 30° C. and 50% aqueous NaOH (6.06 g, 75.7 mmol) was added dropwise to the vigorously stirred solution. The stirring was continued for a further 3 h at this temperature. The reaction mixture was then poured into methylene chloride (200 mL) and washed with water (3×50 mL). The organic layer was separated, dried over magnesium sulfate, filtered and evaporated to dryness. The crude product was recrystallised from methyl tert-butyl ether to yield 2-(4-benzoylphenoxymethyl)oxirane (10.66 g; 83% yield) as a white crystalline solid.





Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].C(Cl)Cl.[CH2:21]([CH:23]1[O:25][CH2:24]1)Cl>[Br-].C([N+](CC)(CC)CC)C>[C:6]([C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:21][CH:23]2[CH2:24][O:25]2)=[CH:15][CH:14]=1)(=[O:7])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Two
|
Name
|
|
|
Quantity
|
6.06 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(C)[N+](CC)(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 30° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (3×50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallised from methyl tert-butyl ether
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(OCC2OC2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.66 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
